3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is often targeted in cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thus preventing cell cycle progression and inducing apoptosis . The compound likely interacts with its target, altering its function and leading to changes at the cellular level.
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and apoptosis, particularly in cancer cells, due to the inhibition of CDK2 . This could potentially lead to a decrease in tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction typically proceeds through the formation of intermediate triazole rings, which are then fused with other heterocyclic systems to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring and are known for their medicinal properties.
Uniqueness
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern and the presence of a purine ring fused with a triazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-4-7-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-8-9(18)5-6-11(10)27-3/h5-6,8H,4,7H2,1-3H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYOJNBBSSXWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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